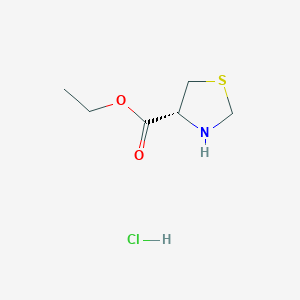

(R)-Ethyl thiazolidine-4-carboxylate hydrochloride

Description

Properties

IUPAC Name |

ethyl (4R)-1,3-thiazolidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S.ClH/c1-2-9-6(8)5-3-10-4-7-5;/h5,7H,2-4H2,1H3;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQRLNYSSTHJCIU-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CSCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CSCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670013 | |

| Record name | Ethyl (4R)-1,3-thiazolidine-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86028-91-3 | |

| Record name | Ethyl (4R)-1,3-thiazolidine-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-Ethyl thiazolidine-4-carboxylate hydrochloride chemical properties

An In-depth Technical Guide to (R)-Ethyl Thiazolidine-4-Carboxylate Hydrochloride

This guide provides an in-depth analysis of this compound (CAS No: 86028-91-3), a pivotal chiral intermediate in modern pharmaceutical synthesis. Designed for researchers, chemists, and drug development professionals, this document elucidates the compound's core chemical properties, synthesis methodologies, and critical applications, with a focus on the mechanistic insights that drive its utility in the field.

Introduction: A Versatile Chiral Building Block

This compound is a heterocyclic compound derived from the natural amino acid L-cysteine.[1] It exists as a white to off-white crystalline solid, valued primarily for its stereospecific structure.[2][3] This defined chirality is essential, making it a sought-after starting material or intermediate for the enantioselective synthesis of complex active pharmaceutical ingredients (APIs).[2] Its most prominent roles are as a key intermediate for the synthesis of the immunostimulant Pidotimod and as a prodrug for the intracellular delivery of L-cysteine.[3][4] The hydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its use in various reaction conditions.[2]

dot

Caption: Chemical structure of this compound.

Physicochemical Properties

Understanding the fundamental physicochemical properties is critical for handling, reaction optimization, and formulation. The compound's characteristics are summarized below.

| Property | Value | Source(s) |

| CAS Number | 86028-91-3 | [3][5] |

| Molecular Formula | C₆H₁₂ClNO₂S | [3][5] |

| Molecular Weight | 197.68 g/mol | [3][5] |

| Appearance | White to off-white crystalline powder/solid | [2][3][6] |

| Boiling Point | 289.7°C at 760 mmHg | [3][] |

| Flash Point | 129°C | [3] |

| Solubility | Enhanced solubility in polar solvents like water and alcohols | [2] |

| Storage | Store in a dry, cool, well-ventilated place under an inert atmosphere | [5][8] |

Synthesis and Purification: A Mechanistic Approach

The most common and efficient synthesis of this compound leverages the natural chirality of L-cysteine. The process involves two key transformations: thiazolidine ring formation and esterification.

Causality Behind Experimental Choices:

-

Starting Material: L-cysteine is the ideal precursor as it provides the necessary thiol (-SH) and amine (-NH₂) groups in the correct stereochemical configuration (R at the alpha-carbon, which becomes C4 in the final product).

-

Ring Formation: The thiazolidine ring is formed via a condensation reaction between the cysteine and an aldehyde, typically formaldehyde. The amine nitrogen acts as a nucleophile, attacking the carbonyl carbon of the aldehyde, while the thiol group subsequently attacks the resulting intermediate to close the five-membered ring. This reaction is often reversible.

-

Esterification & Salt Formation: The carboxylic acid is converted to an ethyl ester using ethanol. This step is crucial as the ester is often a more suitable functional group for subsequent synthetic steps (e.g., peptide coupling). Using ethanolic hydrogen chloride (HCl) serves a dual purpose: it catalyzes the Fischer esterification and protonates the basic nitrogen atom of the thiazolidine ring, forming the stable and easily handled hydrochloride salt.

dot

Caption: Generalized workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Synthesis from L-Cysteine

This protocol describes a representative lab-scale synthesis.

Materials:

-

L-Cysteine (1.0 eq)

-

Formaldehyde (37% aqueous solution, 1.1 eq)

-

Ethanol (anhydrous)

-

Hydrogen Chloride (gas or concentrated HCl)

-

Diethyl ether

-

Deionized water

Procedure:

-

Ring Formation:

-

Dissolve L-cysteine in deionized water in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0-5°C in an ice bath.

-

Slowly add the formaldehyde solution dropwise while maintaining the temperature below 10°C.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours. The formation of (R)-Thiazolidine-4-carboxylic acid can be monitored by TLC.

-

Expert Insight: This condensation is typically fast. The key is controlling the temperature to minimize side reactions. The product at this stage can be isolated, but it is often carried forward directly.

-

-

Esterification and Salt Formation:

-

Remove the water from the reaction mixture under reduced pressure (rotary evaporation).

-

To the resulting solid/oil, add a sufficient volume of anhydrous ethanol to dissolve the material.

-

Cool the ethanolic solution to 0°C and begin bubbling dry hydrogen chloride gas through it with vigorous stirring. Alternatively, a pre-made solution of HCl in ethanol can be used.

-

Trustworthiness Check: The reaction must be kept anhydrous to favor the formation of the ester over hydrolysis. Using dry HCl gas and anhydrous ethanol is critical for high yields.

-

Continue the addition of HCl until the solution is saturated. Allow the reaction to stir at room temperature overnight or gently reflux for 4-6 hours until the reaction is complete (monitored by TLC or LC-MS).

-

-

Isolation and Purification:

-

Reduce the volume of the ethanolic solution under vacuum.

-

Add diethyl ether to the concentrated solution to precipitate the hydrochloride salt. The product is generally insoluble in ether while impurities may remain in solution.

-

Stir the resulting slurry in the cold for 30 minutes to maximize precipitation.

-

Collect the white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

-

The crude product can be recrystallized from an ethanol/ether solvent system if further purification is required.

-

Core Applications in Drug Development and Research

The utility of this molecule stems from its dual functionality as both a chiral synthon and a bioactive prodrug.

Intermediate for API Synthesis

As a chiral building block, it is integral to the synthesis of Pidotimod, an immunostimulatory agent.[3][9] The thiazolidine ring provides a rigid, stereochemically defined scaffold that chemists can elaborate upon to build the final complex molecular architecture of the drug. Its use ensures the final product has the correct enantiomeric purity, which is essential for therapeutic efficacy and safety.

Prodrug of L-Cysteine

A more sophisticated application is its use as a prodrug to deliver L-cysteine into cells.[4][10] L-cysteine is a crucial precursor to glutathione (GSH), the body's primary endogenous antioxidant. However, direct administration of L-cysteine is inefficient and potentially toxic due to its rapid oxidation.

Mechanism of Action: Thiazolidine-4-carboxylic acid derivatives act as masked forms of L-cysteine.[4] Once inside the cell, the thiazolidine ring is in equilibrium with its open-chain imine form. Under physiological pH, this imine can hydrolyze, slowly releasing L-cysteine and formaldehyde.[4][10] This controlled, intracellular release provides a sustained source of cysteine for GSH synthesis, thereby protecting cells from oxidative damage. This mechanism is particularly relevant in conditions associated with oxidative stress, such as acetaminophen-induced hepatotoxicity.[4]

dot

Caption: Mechanism of intracellular L-cysteine release from a thiazolidine prodrug.

Spectral Data for Characterization

Structural confirmation is typically achieved using a combination of spectroscopic methods. While exact peak positions can vary slightly based on the solvent and instrument, the expected signals are well-defined.

| Spectroscopy | Expected Characteristic Signals |

| ¹H NMR | ~1.3 ppm (t, 3H): -CH₃ of the ethyl group.~4.3 ppm (q, 2H): -OCH₂- of the ethyl group.~3.2-3.5 ppm (m, 2H): -SCH₂- protons on the ring.~4.4-4.6 ppm (m, 1H): -NCH- proton at C4.~4.2-4.4 ppm (m, 2H): -NCH₂S- protons on the ring.~9.0-10.0 ppm (br s, 2H): -NH₂⁺- protons of the hydrochloride salt. |

| ¹³C NMR | ~14 ppm: -CH₃ of the ethyl group.~35 ppm: -SCH₂- carbon.~55 ppm: -NCH₂S- carbon.~63 ppm: -OCH₂- carbon.~70 ppm: -NCH- carbon at C4.~170 ppm: C=O of the ester. |

| FT-IR (cm⁻¹) | ~3000-2800: C-H stretching.~2700-2400: N-H stretching (broad, characteristic of amine salt).~1740: C=O stretching of the ester.~1200: C-O stretching. |

Safety and Handling

This compound is considered a hazardous chemical and requires careful handling.[5][11]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][6]

-

Precautionary Statements: P261 (Avoid breathing dust), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5][6]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]

-

Storage and Incompatibilities: Store in a tightly sealed container in a dry, cool place away from strong oxidizing agents and strong bases.[2][11]

References

-

ETW International. (n.d.). Ethyl L-Thiazolidine-4-Carboxylate Hydrochloride. Baishixing. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl (R)-thiazolidine-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Organic Intermediates: Ethyl L-Thiazolidine-4-Carboxylate HCl Explained. Retrieved from [Link]

-

Nagasawa, H. T., Goon, D. J., & Zera, R. T. (1982). 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. Journal of Medicinal Chemistry, 25(4), 489–491. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. Retrieved from [Link]

-

Al-Juboori, A. M. J., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Biointerface Research in Applied Chemistry, 12(4), 5323-5337. Retrieved from [Link]

Sources

- 1. nanobioletters.com [nanobioletters.com]

- 2. Page loading... [guidechem.com]

- 3. Ethyl L-Thiazolidine-4-Carboxylate Hydrochloride | BAISHIXING | ETW [etwinternational.com]

- 4. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ethyl L-thiazolidine-4-carboxylate hydrochloride | 86028-91-3 [chemicalbook.com]

- 6. Ethyl L-thiazolidine-4-carboxylate hydrochloride | 86028-91-3 [chemicalbook.com]

- 8. 86028-91-3|this compound|BLD Pharm [bldpharm.com]

- 9. nbinno.com [nbinno.com]

- 10. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. | Semantic Scholar [semanticscholar.org]

- 11. fishersci.com [fishersci.com]

The Cornerstone of Chiral Synthesis: An In-Depth Technical Guide to (R)-Ethyl Thiazolidine-4-Carboxylate Hydrochloride

This guide provides an in-depth technical exploration of (R)-Ethyl thiazolidine-4-carboxylate hydrochloride (CAS Number: 86028-91-3), a pivotal chiral building block in modern drug discovery and development. Intended for researchers, scientists, and professionals in the pharmaceutical industry, this document elucidates the compound's synthesis, physicochemical properties, analytical characterization, and its critical role in the generation of complex, stereochemically defined active pharmaceutical ingredients (APIs).

Introduction: The Significance of Chirality in Drug Design

In the realm of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule is paramount. Biological systems, being inherently chiral, often exhibit stereoselectivity in their interactions with drug molecules.[1][2] This means that enantiomers, non-superimposable mirror-image isomers of a chiral drug, can have vastly different pharmacological and toxicological profiles.[3] Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern drug development, a pursuit where chiral building blocks like this compound are indispensable.[4][5]

This compound serves as a versatile intermediate, notably in the synthesis of the immunostimulant drug Pidotimod.[6][7] Its rigid heterocyclic structure and defined stereochemistry at the C4 position make it an ideal starting material for constructing more complex chiral molecules with a high degree of stereochemical control.[8]

Physicochemical Properties and Specifications

This compound is a white to off-white crystalline solid.[6] The hydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its use in various reaction conditions.[9]

| Property | Value | Reference |

| CAS Number | 86028-91-3 | [10] |

| Molecular Formula | C₆H₁₂ClNO₂S | [6] |

| Molecular Weight | 197.68 g/mol | [6] |

| Appearance | White to off-white crystalline powder | [6] |

| Purity | ≥99.0% | [6] |

| Boiling Point | 289.7°C at 760 mmHg | [6] |

| Flash Point | 129°C | [6] |

| Storage | Inert atmosphere, Room Temperature | [9] |

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that demands careful control of reaction conditions to maintain the desired stereochemistry. The following protocol is a representative procedure based on established chemical transformations for analogous compounds.

Synthesis Pathway Overview

The synthesis initiates with the condensation of L-cysteine hydrochloride and formaldehyde to form (R)-thiazolidine-4-carboxylic acid, which is then esterified to yield the final product.

Caption: Synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of (R)-Thiazolidine-4-carboxylic Acid

This step involves the cyclocondensation of L-cysteine with formaldehyde. The reaction proceeds readily in an aqueous medium.[11]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-cysteine hydrochloride (1 equivalent) in deionized water.

-

Reagent Addition: To the stirred solution, add an aqueous solution of formaldehyde (1.1 equivalents) dropwise at room temperature.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Isolation: Upon completion, the product can be precipitated by adjusting the pH and cooling the reaction mixture. The resulting solid is collected by filtration, washed with cold water, and dried under vacuum.[12]

Step 2: Esterification to this compound

The carboxylic acid is converted to its ethyl ester hydrochloride via a Fischer esterification reaction, commonly facilitated by thionyl chloride.[13][14]

-

Reaction Setup: Suspend (R)-Thiazolidine-4-carboxylic acid (1 equivalent) in anhydrous ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Cool the suspension in an ice bath and add thionyl chloride (1.2 equivalents) dropwise with vigorous stirring. The addition of thionyl chloride to ethanol generates anhydrous HCl in situ, which catalyzes the esterification.[15]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours.

-

Work-up and Isolation: After cooling, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield the final product as a crystalline solid.[16]

Purification and Rationale

-

Recrystallization: This is a critical step to ensure high purity of the final product. The choice of solvent is crucial; a solvent in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal. This process effectively removes unreacted starting materials and by-products. The hydrochloride salt's crystalline nature generally facilitates this purification method.[17]

-

Column Chromatography: For removal of closely related impurities, silica gel column chromatography can be employed. A solvent system of varying polarity, such as a gradient of ethyl acetate in hexane, can be used to elute the desired compound.[4][5]

Applications in Drug Development

The primary application of this compound is as a chiral intermediate in the synthesis of APIs.[6] Its stereochemically defined structure allows for the introduction of chirality early in a synthetic sequence, which is often more efficient than resolving a racemic mixture at a later stage.[3]

Case Study: Synthesis of Pidotimod

Pidotimod, an immunostimulating agent, is a prominent example of a drug synthesized using this chiral building block.[18] In the synthesis of Pidotimod, (R)-Ethyl thiazolidine-4-carboxylate is acylated with L-pyroglutamic acid, followed by hydrolysis of the ester to yield the final drug molecule.[8] The use of the enantiomerically pure starting material ensures the formation of the desired stereoisomer of Pidotimod.

Analytical Methods for Quality Control

Rigorous quality control is essential to ensure the chemical and enantiomeric purity of chiral intermediates.[19] The following analytical techniques are critical for the characterization and release of this compound.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining enantiomeric purity.[19]

-

Principle: This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

-

Typical Method Parameters (Adapted from similar compounds):

-

Column: Chiralcel OD-H (or equivalent amylose or cellulose-based chiral column).[18]

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 85:15 v/v).[18]

-

Flow Rate: 1.0 mL/min.[18]

-

Detection: UV at a suitable wavelength (e.g., 210 nm).

-

Expected Outcome: The chromatogram should show a single major peak corresponding to the (R)-enantiomer, with the (S)-enantiomer below the limit of detection or quantification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and confirmation of the compound's identity.[19]

-

¹H NMR: Provides information on the number and types of protons and their connectivity. Expected signals would include those for the ethyl group (a quartet and a triplet), and characteristic signals for the protons on the thiazolidine ring.

-

¹³C NMR: Shows the number of unique carbon atoms in the molecule. Key signals would include the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the thiazolidine ring.

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound and to gain further structural information through fragmentation patterns.

-

Technique: Electrospray ionization (ESI) is a common technique for this type of molecule.

-

Expected Result: The mass spectrum should show a prominent ion corresponding to the molecular weight of the free base of the compound.

Quality Control Workflow

The following diagram illustrates a typical quality control workflow for the release of a batch of this compound.

Caption: A typical quality control workflow for chiral intermediates.

Conclusion

This compound is a fundamentally important chiral building block that empowers the synthesis of enantiomerically pure pharmaceuticals. A thorough understanding of its synthesis, purification, and analytical characterization is crucial for its effective application in drug discovery and development. The methodologies outlined in this guide provide a comprehensive framework for scientists and researchers working with this versatile intermediate, ensuring the quality and integrity of the chiral drugs of the future.

References

- AiFChem. (2025, August 20). Chiral Molecular Building Blocks in Modern Drug Discovery.

- AiFChem. (2025, August 6). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development.

- Enamine. Chiral Building Blocks Selection.

- PubMed. Synthesis of chiral building blocks for use in drug discovery.

- National Institutes of Health. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC.

- Guidechem. Ethyl L-thiazolidine-4-carboxylate hydrochloride 86028-91-3 wiki.

- ETW International. Ethyl L-Thiazolidine-4-Carboxylate Hydrochloride | BAISHIXING.

- MDPI. (2022, October 19). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PubMed Central.

- Google Patents. (n.d.). CN102167727A - Synthesis method of pidotimod.

- ResearchGate. (2025, August 7). HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization.

- ChemicalBook. Ethyl L-thiazolidine-4-carboxylate hydrochloride synthesis.

- BOC Sciences. Chiral Intermediates in Drug Synthesis.

- ResearchGate. (2025, August 9). Synthesis of the new immunostimulating agent pidotimod (3‐L‐pyroglutamyl‐L‐thiazolidine‐4‐carboxylic acid) labelled with 14C‐ and 35S‐isotopes.

- MDPI. (2021, January 13). Discovery of Cysteine and Its Derivatives as Novel Antiviral and Antifungal Agents.

- PubMed. (1994, December). Analytical and chemical profile of pidotimod.

- New Drug Approvals. (2016, July 25). Pidotimod.

- National Center for Biotechnology Information. Ethyl (R)-thiazolidine-4-carboxylate. PubChem.

- PureSynth. (2025, May 26). Importance of Chiral Separation and Resolution in Drug Synthesis.

- Matrix Fine Chemicals. ETHYL-L-THIAZOLIDINE-4-CARBOXYLATE HYDROCHLORIDE | CAS 86028-91-3.

- Environmental Clearance. (2021, November 29). Minutes of the 315th meeting of the State Level Expert Appraisal Committee held on 29th November 2021 through Video Conference.

- National Center for Biotechnology Information. Ethyl (R)-thiazolidine-4-carboxylate | C6H11NO2S | CID 13011878. PubChem.

- Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.

- PubMed. (2015, March 16). Quantification of thiazolidine-4-carboxylic acid in toxicant-exposed cells by isotope-dilution liquid chromatography-mass spectrometry reveals an intrinsic antagonistic response to oxidative stress-induced toxicity.

- Organic Chemistry Portal. Acid to Ester - Common Conditions.

- ResearchGate. (2025, August 6). Determination of thiazolidine-4-carboxylates in urine by chloroformate derivatization and gas chromatography-electron impact mass spectrometry.

- National Center for Biotechnology Information. (n.d.). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. PMC.

- National Center for Biotechnology Information. (n.d.). Reversible Thiazolidine Exchange: A New Reaction Suitable for Dynamic Combinatorial Chemistry. PMC.

- ResearchGate. (2012, November 6). What is the alternate process for preparing ester hydrochloride?.

- ResearchGate. (2025, August 5). Determination of the Solubility, Dissolution Enthalpy, and Entropy of Pioglitazone Hydrochloride (Form II) in Different Pure Solvents.

- ResearchGate. (2010, September 20). Crystallization Induced Dynamic Resolution of Ethyl Thiazolidine-2-Carboxylate.

Sources

- 1. rsc.org [rsc.org]

- 2. Rearrangement of thiazolidine derivatives – a synthesis of a chiral fused oxathiane–γ-lactam bicyclic system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01454A [pubs.rsc.org]

- 3. 86028-91-3|this compound|BLD Pharm [bldpharm.com]

- 4. Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole [mdpi.com]

- 5. noveltyjournals.com [noveltyjournals.com]

- 6. Ethyl L-thiazolidine-4-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. environmentclearance.nic.in [environmentclearance.nic.in]

- 8. researchgate.net [researchgate.net]

- 9. Pidotimod Impurities | SynZeal [synzeal.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]

- 13. echemi.com [echemi.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 16. Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Pidotimod Impurity 26 Trifluoroacetate | Axios Research [axios-research.com]

A Comprehensive Technical Guide to the Molecular Structure and Application of (R)-Ethyl Thiazolidine-4-Carboxylate Hydrochloride

Executive Summary: (R)-Ethyl thiazolidine-4-carboxylate hydrochloride is a pivotal chiral building block in modern organic and medicinal chemistry. Derived from the natural amino acid L-cysteine, this heterocyclic compound combines stereochemical purity with versatile reactivity, making it an invaluable intermediate in the synthesis of complex pharmaceutical agents. This guide provides an in-depth analysis of its molecular structure, conformational dynamics, synthesis, and spectroscopic characterization. Furthermore, it explores its critical application in drug development, with a specific focus on its role as a precursor to the immunostimulant Pidotimod, offering researchers and drug development professionals a comprehensive resource for leveraging this compound's unique properties.

The Thiazolidine Scaffold: A Privileged Structure in Drug Discovery

In the landscape of pharmaceutical sciences, the quest for stereochemically pure and biologically active molecules is paramount. Chiral scaffolds—core molecular frameworks with defined three-dimensional arrangements—are the foundation upon which many successful drugs are built. The thiazolidine ring, a five-membered saturated heterocycle containing sulfur and nitrogen atoms, represents one such "privileged structure".[1] Its prevalence in nature, notably in the penicillin antibiotic family, and its synthetic accessibility have made it a cornerstone of medicinal chemistry.[1][2]

This compound, CAS No. 86028-91-3, emerges as a particularly valuable derivative.[3] Its structure is derived directly from L-cysteine, a natural amino acid, which endows it with a single, well-defined stereocenter at the C4 position. This inherent chirality is essential for creating enantiomerically pure drugs, where biological activity is often dependent on a precise molecular geometry. The presence of a reactive ethyl ester and a secondary amine (as its hydrochloride salt) provides two distinct handles for further chemical modification, establishing it as a versatile synthon for complex target molecules.

Physicochemical and Structural Properties

The compound typically presents as a white to off-white crystalline solid, a characteristic of its salt form.[4][5] The hydrochloride salt not only aids in purification and stability but also significantly enhances its solubility in polar solvents like water and alcohols, which is a practical advantage for reaction setup.[4]

| Property | Value |

| CAS Number | 86028-91-3[3][6][] |

| Molecular Formula | C₆H₁₂ClNO₂S[4][5][6] |

| Molecular Weight | 197.68 g/mol [3][5][6][8] |

| Appearance | White to off-white crystalline solid[4][5] |

| IUPAC Name | ethyl (4R)-1,3-thiazolidine-4-carboxylate;hydrochloride[][8] |

| Synonyms | Ethyl L-thiazolidine-4-carboxylate HCl, (R)-4-Thiazolidinecarboxylic acid ethyl ester HCl[4][5][] |

Elucidation of the Core Molecular Structure

The molecule's architecture consists of three key components:

-

The Thiazolidine Ring: A saturated five-membered ring with a thioether group at position 1 and an amine group at position 3.[1]

-

The (R)-Ethyl Carboxylate Group: An ester functional group attached to the chiral carbon (C4) of the ring. The "(R)" designation defines the absolute stereochemistry at this center.

-

The Hydrochloride Salt: The nitrogen atom of the thiazolidine ring is protonated, forming an ammonium salt with a chloride counter-ion. This protonation influences the ring's electronic properties and conformation.

Stereochemistry and Conformational Analysis

The biological function of chiral molecules is intimately linked to their 3D structure. The (R)-configuration at C4 is the most critical structural feature of this compound, dictating the stereochemical outcome of subsequent synthetic transformations.

Beyond its fixed configuration, the five-membered thiazolidine ring is not planar. It exists in dynamic equilibrium between non-planar conformations to minimize steric and torsional strain. The two most common conformations are the "envelope," where one atom (often the sulfur or C2) is out of the plane of the other four, and the "half-chair," where two adjacent atoms are displaced on opposite sides of the plane.[9][10] The specific preferred conformation in the solid state or in solution can be influenced by substituents and intermolecular interactions like hydrogen bonding.[9][10]

Synthesis and Manufacturing Insights

The most common and efficient synthesis of this compound leverages L-cysteine as the chiral starting material, ensuring the desired (R)-stereochemistry is preserved.

Retrosynthetic Analysis & Mechanistic Principles

The synthesis follows a logical and well-established pathway. The core transformation is the formation of the thiazolidine ring via a condensation reaction between the aminothiol group of L-cysteine and an aldehyde, typically formaldehyde.[1][11] This reaction proceeds through the formation of a transient Schiff base (imine) between the amine and the aldehyde, which is then intramolecularly attacked by the thiol group to close the ring. The subsequent step is a Fischer esterification of the carboxylic acid with ethanol, catalyzed by a strong acid like HCl, which conveniently also forms the final hydrochloride salt.

Protocol for Laboratory-Scale Synthesis

This protocol describes a self-validating system where the reaction progress can be monitored by standard techniques (e.g., TLC) and the product identity confirmed by spectroscopic analysis.

Materials: L-cysteine, 37% aqueous formaldehyde solution, ethanol (absolute), concentrated hydrochloric acid.

Step 1: Thiazolidine Ring Formation

-

In a round-bottom flask, dissolve L-cysteine (1.0 eq) in deionized water.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add aqueous formaldehyde (1.1 eq) dropwise while maintaining the temperature below 10 °C. Causality: This exothermic condensation reaction is controlled at low temperature to prevent side reactions.

-

Stir the reaction mixture at room temperature for 2-4 hours until TLC analysis indicates the consumption of L-cysteine.

-

Concentrate the reaction mixture under reduced pressure to obtain crude (R)-thiazolidine-4-carboxylic acid as a solid.

Step 2: Esterification and Salt Formation

-

Suspend the crude solid from Step 1 in absolute ethanol.

-

Cool the suspension in an ice bath and slowly add concentrated HCl (catalytic to stoichiometric amount) dropwise. Causality: HCl acts as the catalyst for Fischer esterification and subsequently protonates the amine to form the hydrochloride salt, driving the reaction to completion and aiding in product precipitation/crystallization.

-

Reflux the mixture for 4-6 hours, monitoring by TLC for the formation of the ethyl ester.

-

After completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

-

Collect the crystalline product by filtration, wash with cold ethanol or diethyl ether, and dry under vacuum.

Spectroscopic Characterization and Analytical Validation

Structural confirmation is achieved through a combination of standard spectroscopic techniques. The following data represent the expected spectral features for this molecule.

| Technique | Expected Key Features |

| ¹H NMR | ~4.2 ppm (q): -O-CH₂ -CH₃ of the ethyl group.~1.3 ppm (t): -O-CH₂-CH₃ of the ethyl group.~4.5-4.8 ppm (m): CH proton at the chiral C4 center.~3.2-3.6 ppm (m): Diastereotopic CH₂ protons at C5.~4.3-4.5 ppm (m): CH₂ protons at C2.Broad signals: NH₂ ⁺ protons. |

| ¹³C NMR | ~170 ppm: C =O of the ester.~65-70 ppm: C H at the C4 position.~62 ppm: -O-C H₂-CH₃ of the ethyl group.~45-50 ppm: C H₂ at the C2 position.~30-35 ppm: C H₂ at the C5 position.~14 ppm: -O-CH₂-C H₃ of the ethyl group. |

| FT-IR (cm⁻¹) | ~2400-3000 (broad): N-H stretch of the secondary ammonium salt.~1740: C=O stretch of the ester.~1200: C-O stretch of the ester. |

| Mass Spec (ESI+) | m/z ~162.06: [M+H]⁺ of the free base (C₆H₁₁NO₂S). |

Applications in Pharmaceutical Development

The primary value of this compound lies in its application as a chiral intermediate for synthesizing high-value active pharmaceutical ingredients (APIs).[5]

Case Study: Synthesis of Pidotimod

A prominent example of its utility is in the synthesis of Pidotimod, an immunostimulatory agent used to treat recurrent respiratory and urinary tract infections.[5][6] The thiazolidine ring of the starting material becomes the core of the final Pidotimod structure. The synthesis involves the acylation of the secondary amine in the thiazolidine ring.

Broader Utility in Medicinal Chemistry

The thiazolidine scaffold is a key component in a wide range of biologically active molecules. Derivatives have been investigated for numerous therapeutic areas:

-

ACE Inhibitors: The constrained ring structure mimics the proline residue found in many angiotensin-converting enzyme (ACE) inhibitors used to treat hypertension.[12][13]

-

Anticancer Agents: Thiazolidin-4-one derivatives, closely related structures, have shown significant potential as anticancer agents by inhibiting various enzymes involved in tumor growth.[14]

-

Antidiabetic Drugs: The thiazolidinedione class of drugs (e.g., Pioglitazone) for treating type 2 diabetes features a related core structure.[11]

By providing a stereochemically defined and synthetically versatile entry point, this compound enables the rapid generation of compound libraries for screening and the efficient scale-up of promising drug candidates.

Handling, Storage, and Safety

For optimal shelf life and to maintain its purity, the compound should be stored under an inert atmosphere at room temperature.[3][6] It should be kept in a tightly sealed container in a dry, well-ventilated area away from strong oxidizing agents and bases.[4] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. Acute exposure may cause respiratory tract and eye irritation.[4]

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for innovation in drug discovery. Its molecular structure, defined by the chiral thiazolidine ring, offers a robust and reliable platform for the asymmetric synthesis of complex pharmaceuticals. A thorough understanding of its properties, from conformational behavior to spectroscopic signatures, allows researchers to fully exploit its synthetic potential. As demonstrated by its role in the production of Pidotimod and its relevance to other therapeutic classes, this compound will continue to be a cornerstone for the development of next-generation medicines.

References

-

ResearchGate. (n.d.). Possible conformations of the thiazolidinone cyclohexane rings. Retrieved from [Link]

-

ETW International. (n.d.). Ethyl L-Thiazolidine-4-Carboxylate Hydrochloride. Retrieved from [Link]

-

NVEO. (2022). Design, Synthesis And Molecular Docking Of L-Prolinamide Containing Thiazolidine-4-One Ring System As(ACE Inhibitors). Retrieved from [Link]

-

ResearchGate. (2022). Design, Synthesis And Molecular Docking Of L-Prolinamide Containing Thiazolidine-4-One Ring System As(ACE Inhibitors). Retrieved from [Link]

-

PubMed. (1990). Thiazolidine ring conformation is not connected with potency of penicillins. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Thiazolidinone Derivatives Derived from Pyrazolines for Angiotensin II Inhibition activity. Retrieved from [Link]

-

International Union of Crystallography. (1995). Five-, Six- and Seven-Membered-Ring Substituted Thiazolidine-2-thione. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl (R)-thiazolidine-4-carboxylate. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiazolidine. Retrieved from [Link]

-

PharmaCompass. (n.d.). Ethyl L-Thiazolidine-4-Carboxylate Hydrochloride. Retrieved from [Link]

-

Digital Repository of the University of Zagreb. (n.d.). Thiazolidine ring-opening and deprotonation. Computational DFT study. Retrieved from [Link]

-

PubMed Central. (2021). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Retrieved from [Link]

-

Frontiers. (2022). Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies. Retrieved from [Link]

-

Springer. (2017). Synthesis of (2R,4R)-2-Alkyl-3-(2-mercaptobenzoyl)thiazolidine-4-carboxylic Acids. Retrieved from [Link]

-

Life and Applied Sciences. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Retrieved from [Link]

-

National Institutes of Health. (2021). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis of 2-Substituted (2R,4R)-3-(3-Mercapto-Propionyl)Thiazolidine-4-Carboxylic Acids. Retrieved from [Link]

-

Speciality Chemicals Magazine. (2025). Innovating with L-Thiazolidine-4-carboxylic Acid: A Guide for R&D Scientists. Retrieved from [Link]

-

National Institutes of Health. (2022). Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate. Retrieved from [Link]

Sources

- 1. Thiazolidine - Wikipedia [en.wikipedia.org]

- 2. Thiazolidine ring conformation is not connected with potency of penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 86028-91-3|this compound|BLD Pharm [bldpharm.com]

- 4. Page loading... [guidechem.com]

- 5. Ethyl L-Thiazolidine-4-Carboxylate Hydrochloride | BAISHIXING | ETW [etwinternational.com]

- 6. Ethyl L-thiazolidine-4-carboxylate hydrochloride | 86028-91-3 [chemicalbook.com]

- 8. Ethyl L-Thiazolidine-4-Carboxylate Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. researchgate.net [researchgate.net]

- 10. journals.iucr.org [journals.iucr.org]

- 11. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nveo.org [nveo.org]

- 13. researchgate.net [researchgate.net]

- 14. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical characteristics of (R)-Ethyl thiazolidine-4-carboxylate HCl

An In-depth Technical Guide to the Physicochemical Characteristics of (R)-Ethyl Thiazolidine-4-Carboxylate Hydrochloride

Executive Summary

This compound (CAS No: 86028-91-3) is a pivotal chiral intermediate in modern organic and medicinal chemistry. This technical guide provides a comprehensive overview of its essential physicochemical characteristics, analytical methodologies, and applications for an audience of researchers, scientists, and drug development professionals. We delve into the compound's structural features, solubility, thermal properties, and spectroscopic profile, explaining the scientific causality behind its properties and the protocols used for its characterization. The significance of these characteristics is contextualized within its primary application as a key starting material for the synthesis of Pidotimod, an immunostimulant drug, and other complex chiral molecules. This document serves as a practical, in-depth resource for understanding and utilizing this versatile chemical building block.

Introduction: A Key Chiral Building Block

This compound is a heterocyclic compound derived from the natural amino acid L-cysteine. Its structure incorporates a stable thiazolidine ring with a defined stereocenter at the 4-position, making it an invaluable asset in asymmetric synthesis. The presence of the hydrochloride salt enhances its stability and modifies its solubility, rendering it highly practical for various synthetic applications.[1]

In the pharmaceutical industry, the demand for enantiomerically pure compounds is paramount, as the biological activity of a drug often resides in a single enantiomer. This compound serves as a robust chiral synthon, allowing for the precise introduction of the thiazolidine moiety into larger, more complex molecular architectures.[1] Its most notable application is as a critical intermediate in the multi-step synthesis of Pidotimod, where the integrity of its stereocenter is essential for the final drug's therapeutic efficacy.[2][3][4] Beyond this, it is also utilized as a precursor for chiral ligands in catalysis and in the development of novel agrochemicals.[1]

Chemical Identity and Molecular Structure

A precise understanding of the compound's identity is the foundation for all scientific work. The key identifiers and structural details are summarized below.

| Identifier | Value | Reference |

| IUPAC Name | ethyl (4R)-1,3-thiazolidine-4-carboxylate;hydrochloride | [] |

| CAS Number | 86028-91-3 | [1][2][][6][7][8][9][10][11] |

| Molecular Formula | C₆H₁₂ClNO₂S | [1][3][6][10][12] |

| Molecular Weight | 197.68 g/mol | [2][3][6][10][12] |

| SMILES Code | O=C([C@H]1NCSC1)OCC.[H]Cl | [6] |

| InChI Key | SQRLNYSSTHJCIU-JEDNCBNOSA-N | [][6][8] |

The molecule consists of a saturated five-membered ring containing both sulfur and nitrogen atoms (a thiazolidine). The ethyl ester group at the 4-position is attached to the chiral center, which has the (R) configuration. The hydrochloride salt is formed at the secondary amine within the ring, increasing the compound's polarity and stability.

Core Physicochemical Properties and Their Significance

The physical and chemical properties of a starting material dictate its handling, reaction conditions, and purification strategies.

| Property | Typical Value | Significance in Application |

| Appearance | White to off-white crystalline powder/solid | Provides an initial, rapid assessment of material quality and purity.[1][2][7][9] |

| Melting Point | 95 - 98 °C | A sharp, defined melting range is a critical indicator of high purity.[7] |

| Solubility | Moderately soluble in water; readily soluble in methanol, ethanol | Crucial for selecting appropriate reaction solvents and purification methods (e.g., crystallization, extraction).[1][7] |

| Density | ~1.3 g/cm³ | Useful for process scale-up calculations and reactor volume planning.[7] |

| Boiling Point | 289.7 °C at 760 mmHg | Indicates thermal stability; relevant for high-temperature reactions or distillation-based purifications.[2][3][] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere. | Defines the necessary conditions to prevent degradation and maintain the compound's integrity over time.[1][2][8] |

Causality Behind the Properties

-

Solubility: The presence of the ester and, more importantly, the hydrochloride salt of the secondary amine, introduces significant polarity. This allows the molecule to readily dissolve in polar protic solvents like water and alcohols through hydrogen bonding and ion-dipole interactions.[1][7] This property is intentionally engineered into the molecule, as the free-base form would be significantly less water-soluble.

-

Melting Point: The crystalline solid structure is held together by a lattice of ionic interactions (between the ammonium cation and chloride anion) and intermolecular forces. The energy required to overcome these forces determines the melting point. Impurities disrupt this crystal lattice, typically causing a depression and broadening of the melting range, making it a reliable purity check.

-

Stability: The thiazolidine ring is generally stable. However, as an ester, the compound is susceptible to hydrolysis under strongly acidic or basic conditions, which would cleave the ethyl group. Storing it in a dry environment is crucial to prevent this. The hydrochloride form protects the amine from unwanted side reactions, such as oxidation.

Analytical and Spectroscopic Characterization

Confirming the identity and purity of (R)-Ethyl thiazolidine-4-carboxylate HCl is a non-negotiable step in any research or manufacturing process. A multi-technique approach is essential for unambiguous characterization.

Spectroscopic Profile (Expected Features)

While specific spectra are proprietary to the manufacturer, the expected features based on the molecular structure are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): This technique confirms the proton framework. Key expected signals include a triplet and a quartet characteristic of the ethyl ester group (-OCH₂CH₃), a series of multiplets for the non-equivalent protons on the thiazolidine ring, and a broad, exchangeable signal for the N-H proton of the ammonium salt.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): This provides a count of unique carbon atoms. One would expect to see a signal for the ester carbonyl carbon (~170 ppm), signals for the two carbons of the ethyl group, and three distinct signals for the carbons comprising the thiazolidine ring.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy identifies the functional groups present. The spectrum will be dominated by a strong C=O stretching vibration for the ester (~1730-1750 cm⁻¹). A broad absorption in the 2400-3200 cm⁻¹ range is characteristic of the N-H stretch of a secondary ammonium salt. C-O, C-N, and C-S stretching bands will also be present in the fingerprint region.

-

Mass Spectrometry (MS): This technique confirms the molecular weight. Using electrospray ionization (ESI), the expected mass-to-charge ratio (m/z) would correspond to the free base of the molecule (C₆H₁₁NO₂S), which has a monoisotopic mass of approximately 161.05 Da.[13][14]

Chromatographic Purity

-

HPLC (High-Performance Liquid Chromatography): This is the gold standard for determining the purity of non-volatile organic compounds. A reverse-phase method is typically employed to separate the main compound from any impurities arising from synthesis or degradation.

Key Experimental Methodologies

The following sections outline the workflows and protocols central to the synthesis and quality control of this compound.

General Synthesis and Characterization Workflow

The synthesis of (R)-Ethyl thiazolidine-4-carboxylate HCl typically begins with L-cysteine, leveraging its inherent chirality.[7] The subsequent characterization is a rigorous, multi-step process to ensure the material meets specifications before use.

Caption: High-level workflow for synthesis and quality control.

Protocol: Purity Determination by Reverse-Phase HPLC

This protocol is a representative method for assessing the purity of the title compound.

Objective: To quantify the purity of (R)-Ethyl thiazolidine-4-carboxylate HCl and identify any related impurities.

Instrumentation & Materials:

-

High-Performance Liquid Chromatography (HPLC) system with UV detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Sample Diluent: 50:50 Water:Acetonitrile.

-

(R)-Ethyl thiazolidine-4-carboxylate HCl sample.

-

Reference standard of known purity.

Procedure:

-

Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the sample diluent to achieve a concentration of ~1 mg/mL.

-

Standard Preparation: Prepare a reference standard solution at the same concentration (~1 mg/mL).

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 210 nm (as the compound lacks a strong chromophore, low UV is necessary).

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-19 min: Return to 5% B

-

19-25 min: Re-equilibration at 5% B

-

-

-

Analysis: Inject the blank (diluent), followed by the reference standard, and then the sample.

-

Data Processing: Integrate the peaks in the chromatograms. Calculate the purity of the sample by area percent (Area of main peak / Total area of all peaks * 100%). Confirm the identity of the main peak by comparing its retention time to that of the reference standard.

Trustworthiness Check: The use of a validated reference standard ensures the primary peak is correctly identified. The gradient elution is designed to separate both more polar and less polar impurities from the main analyte, providing a comprehensive purity profile.

Role in Pharmaceutical Synthesis

The primary value of (R)-Ethyl thiazolidine-4-carboxylate HCl lies in its ability to serve as a structurally important and stereochemically defined fragment for building larger drug molecules.

Caption: Role as a key starting material in API synthesis.

In the synthesis of Pidotimod, the thiazolidine ring from this starting material becomes the core of the final API. The synthetic route involves coupling the thiazolidine moiety with other chemical fragments. Using the enantiomerically pure (R)-form of the starting material is critical because it directly translates to the correct stereochemistry in the final drug product, which is essential for its immunological activity. Any deviation in the stereochemical purity of the starting material would lead to impurities in the final API that are difficult to remove and could have different pharmacological or toxicological profiles.

Safety and Handling

As with any chemical reagent, proper handling is essential to ensure laboratory safety.

-

Primary Hazards: The compound is considered to have moderate toxicity.[1] It may cause irritation to the eyes and respiratory system upon acute exposure and may be harmful if inhaled or comes into contact with skin.[1][15]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile), should be worn at all times when handling this compound.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk. Avoid generating dust.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[1]

Conclusion

This compound is a well-characterized and highly valuable chiral intermediate. Its physicochemical properties—notably its solid, crystalline nature, defined melting point, and solubility in polar organic solvents—make it a practical and reliable reagent for complex organic synthesis. The hydrochloride salt form enhances its stability and handling characteristics. A thorough understanding of its spectroscopic and chromatographic profiles is essential for ensuring the identity and purity required for pharmaceutical applications, particularly in the synthesis of Pidotimod. This guide provides the foundational knowledge for scientists and researchers to confidently and safely incorporate this critical building block into their synthetic and drug development programs.

References

- This compound | Inorganic Salts. Vertex AI Search.

- Ethyl L-thiazolidine-4-carboxylate hydrochloride 86028-91-3 wiki. Guidechem.

- Ethyl L-thiazolidine-4-Carboxylate Hcl BP EP USP CAS 86028-91-3. Fengchen.

- 86028-91-3 | CAS D

- Ethyl L-thiazolidine-4-carboxylate Hydrochloride CAS 86028-91-3. Home Sunshine Pharma.

- Ethyl (R)

- Ethyl L-Thiazolidine-4-Carboxylate Hydrochloride | BAISHIXING.

- Ethyl L-thiazolidine-4-carboxylate hydrochloride | 86028-91-3. ChemicalBook.

- 86028-91-3|(R)

- Ethyl L-thiazolidine-4-carboxylate hydrochloride synthesis. ChemicalBook.

- CAS 86028-91-3 Ethyl L-thiazolidine-4-carboxyl

- Best Ethyl L-thiazolidine-4-carboxylate HCL Manufacturer and Factory. Baishixing.

- Ethyl l-thiazolidine-4-carboxylate hydrochloride (C6H11NO2S). PubChemLite.

- The Role of Organic Intermediates: Ethyl L-Thiazolidine-4-Carboxylate HCl Explained. NINGBO INNO PHARMCHEM CO.,LTD.

- SAFETY D

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Ethyl L-Thiazolidine-4-Carboxylate Hydrochloride | BAISHIXING | ETW [etwinternational.com]

- 3. Best Ethyl L-thiazolidine-4-carboxylate HCL Manufacturer and Factory | Baishixing [bsxaminoacids.com]

- 4. nbinno.com [nbinno.com]

- 6. 86028-91-3 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]

- 7. Ethyl L-thiazolidine-4-Carboxylate Hcl BP EP USP CAS 86028-91-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 8. 86028-91-3 | CAS DataBase [m.chemicalbook.com]

- 9. Ethyl L-thiazolidine-4-carboxylate Hydrochloride CAS 86028-91-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 10. Ethyl L-thiazolidine-4-carboxylate hydrochloride | 86028-91-3 [chemicalbook.com]

- 11. 86028-91-3|this compound|BLD Pharm [bldpharm.com]

- 12. Ethyl L-thiazolidine-4-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 13. Ethyl (R)-thiazolidine-4-carboxylate | C6H11NO2S | CID 13011878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. PubChemLite - Ethyl l-thiazolidine-4-carboxylate hydrochloride (C6H11NO2S) [pubchemlite.lcsb.uni.lu]

- 15. fishersci.com [fishersci.com]

(R)-Ethyl thiazolidine-4-carboxylate hydrochloride mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of (R)-Ethyl thiazolidine-4-carboxylate hydrochloride

Executive Summary

This compound is a synthetic, chiral molecule that primarily functions as a highly bioavailable prodrug of the amino acid L-cysteine.[1] Its mechanism of action is not centered on direct interaction with a specific receptor or enzyme but rather on its metabolic conversion into L-cysteine. This liberated L-cysteine serves as the crucial, rate-limiting substrate for the biosynthesis of glutathione (GSH), the most abundant and important endogenous antioxidant in mammalian cells.[2][3] By augmenting the intracellular pool of L-cysteine, the compound effectively enhances the cell's capacity to synthesize glutathione, thereby bolstering its defenses against oxidative stress, detoxifying xenobiotics, and modulating immune function. This guide provides a detailed examination of this mechanism, from bioactivation to the downstream pharmacological effects of glutathione enhancement.

Introduction to this compound

This compound is a white to off-white crystalline solid, typically encountered as a hydrochloride salt to improve its stability and solubility in polar solvents.[4] It is a derivative of thiazolidine-4-carboxylic acid, a cyclic sulfur-containing amino acid analog.[5][6]

Chemical Properties and Structure

The compound's structure features a thiazolidine ring, which is key to its function as a protected form of L-cysteine, and an ethyl ester group at the 4-position carboxylic acid.

| Property | Value | Source |

| CAS Number | 86028-91-3 | [7][8] |

| Molecular Formula | C₆H₁₂ClNO₂S | [7][9] |

| Molecular Weight | 197.68 g/mol | [7] |

| Appearance | White crystalline powder | [4][7] |

| Boiling Point | 289.7°C at 760 mmHg | [7] |

| IUPAC Name | ethyl (4R)-1,3-thiazolidine-4-carboxylate;hydrochloride | [] |

Rationale for Use: The L-Cysteine Delivery Challenge

Direct administration of L-cysteine presents significant challenges. The free thiol (-SH) group in its side chain makes it highly reactive and susceptible to rapid oxidation in the bloodstream and gastrointestinal tract, limiting its bioavailability. The development of prodrugs like this compound or N-acetyl-l-cysteine (NAC) provides a strategic solution.[11] By masking the reactive thiol and amino groups within the thiazolidine ring, the molecule is more stable, allowing for efficient delivery to cells where it can be converted into its active form.

Core Mechanism of Action: A Prodrug for L-Cysteine Delivery

The central tenet of the compound's action is its role as a precursor that replenishes intracellular L-cysteine levels. This process involves two key stages: bioactivation of the prodrug and the subsequent utilization of L-cysteine in the glutathione synthesis pathway.

Bioactivation Pathway: From Prodrug to Active Amino Acid

Upon cellular uptake, this compound undergoes metabolic conversion. While the precise enzymatic pathway for this specific ethyl ester is not extensively detailed in the provided literature, the metabolism of related thiazolidine carboxylic acids provides a strong model. The process likely involves two primary steps:

-

Ester Hydrolysis: Intracellular esterases cleave the ethyl ester bond, yielding ethanol and (R)-thiazolidine-4-carboxylic acid (also known as thioproline).

-

Thiazolidine Ring Opening: The thiazolidine ring undergoes hydrolysis to release L-cysteine. Studies on related compounds suggest this ring-opening can occur non-enzymatically at physiological pH or may be facilitated by enzymes like mitochondrial proline oxidase, which can oxidize the ring, leading to its subsequent hydrolysis.[1][12]

This sequential conversion effectively delivers L-cysteine directly into the cell, bypassing the limitations of its direct administration.

Caption: Bioactivation of the prodrug to L-cysteine and its incorporation into glutathione.

L-Cysteine: The Rate-Limiting Precursor for Glutathione Synthesis

Glutathione (γ-L-glutamyl-L-cysteinylglycine) is a tripeptide synthesized in a two-step, ATP-dependent process.[3][13] The first step, catalyzed by glutamate-cysteine ligase (GCL), combines L-glutamate and L-cysteine. This reaction is the primary rate-limiting step in overall glutathione synthesis.[3] Consequently, the availability of intracellular L-cysteine is the critical determinant of the cell's capacity to produce glutathione.[2] By providing a steady supply of L-cysteine, this compound directly fuels this pathway, leading to elevated glutathione levels.

Downstream Pharmacological Effects: Augmentation of the Glutathione System

Elevating glutathione levels has profound effects on cellular homeostasis and defense mechanisms.

Glutathione: The Master Antioxidant

The thiol group (-SH) of glutathione's cysteine residue is a potent reducing agent. It directly neutralizes reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as hydroxyl radicals, superoxide anions, and nitric oxide. In this process, two molecules of reduced glutathione (GSH) are oxidized to form glutathione disulfide (GSSG). The cell regenerates GSH from GSSG using the NADPH-dependent enzyme glutathione reductase, thus maintaining a high GSH/GSSG ratio, which is critical for cellular redox balance.[3]

Sources

- 1. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine [ouci.dntb.gov.ua]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. Ethyl L-Thiazolidine-4-Carboxylate Hydrochloride | BAISHIXING | ETW [etwinternational.com]

- 8. 86028-91-3|this compound|BLD Pharm [bldpharm.com]

- 9. Ethyl L-thiazolidine-4-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. [Metabolism of L-thiazolidine-4-carboxylic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Glutathione: Overview of its protective roles, measurement, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Evolution of Thiazolidine Carboxylic Acid Esters: A Technical Guide for Drug Development Professionals

Abstract

Thiazolidine carboxylic acid esters represent a pivotal class of heterocyclic compounds, the significance of which has progressively amplified within the realms of medicinal chemistry and drug development. This guide provides an in-depth exploration of their discovery, historical evolution, and the fundamental synthetic strategies that have defined their utility. We will dissect the causal underpinnings of experimental designs, from foundational cyclization reactions to the strategic implementation of these molecules as prodrugs. This document serves as a comprehensive technical resource for researchers and scientists, offering not only a historical narrative but also actionable experimental protocols and mechanistic insights to facilitate future innovation.

Introduction: The Emergence of a Versatile Scaffold

The thiazolidine ring, a saturated five-membered heterocycle containing both sulfur and nitrogen atoms, forms the core of a diverse family of biologically active molecules.[1] Its derivatives, particularly thiazolidine-4-carboxylic acids and their corresponding esters, have garnered substantial interest due to their inherent biocompatibility and chemical tractability. The strategic importance of this scaffold lies in its ability to serve as a stable, yet cleavable, carrier for therapeutic agents, most notably as a prodrug for the essential amino acid L-cysteine.[2][3] This guide will trace the scientific journey from the initial discovery of the parent acid to the sophisticated design of its ester derivatives as targeted therapeutic agents.

Historical Perspective: From Fundamental Synthesis to Therapeutic Application

The story of thiazolidine carboxylic acid esters begins with the foundational work on the parent acid. In a seminal 1937 paper, Ratner and Clarke detailed the synthesis of L-thiazolidine-4-carboxylic acid through the condensation of L-cysteine with formaldehyde.[4] This straightforward cyclization reaction laid the groundwork for the entire field. For a related class of compounds, the thiazolidinediones (TZDs), the initial synthesis was reported even earlier by Kallenberg in 1923, highlighting the early interest in this heterocyclic core.[5]

The conceptual leap to utilizing these compounds as prodrugs, particularly for L-cysteine, marked a significant turning point. The esterification of the carboxylic acid moiety offered a means to mask the polarity of the acid, potentially improving bioavailability and cellular uptake. Once inside the body, these esters are designed to be hydrolyzed, releasing the parent thiazolidine carboxylic acid, which can then undergo non-enzymatic ring-opening to liberate L-cysteine.[2] This strategy addresses the inherent instability and poor pharmacokinetic profile of administering L-cysteine directly. By the mid-20th century, various simple alkyl esters, such as the methyl, ethyl, and cetyl esters of thiazolidine-4-carboxylic acid, were being described in patent literature, indicating their growing importance in applied chemistry.[4] A notable 1984 study solidified the prodrug concept by demonstrating the protective effects of 2-substituted thiazolidine-4(R)-carboxylic acids against acetaminophen-induced hepatotoxicity in mice, directly attributing the effect to the in vivo release of L-cysteine.[2]

Core Synthetic Methodologies: A Self-Validating System

The synthesis of thiazolidine carboxylic acid esters is rooted in fundamental organic chemistry principles. The methodologies described herein are designed to be robust and reproducible, forming a self-validating system for researchers.

Formation of the Thiazolidine-4-Carboxylic Acid Core

The cornerstone of synthesizing these esters is the initial formation of the thiazolidine ring. This is typically achieved through a condensation reaction between L-cysteine and an aldehyde or ketone.[1] The choice of the carbonyl compound is a critical experimental decision, as it determines the substitution at the C2 position of the thiazolidine ring, which in turn influences the stability and biological activity of the final product.

Caption: Fischer esterification of thiazolidine-4-carboxylic acid.

Experimental Protocol: Synthesis of Ethyl L-Thiazolidine-4-carboxylate Hydrochloride [5]

-

Reactant Mixture: Suspend L-thiazolidine-4-carboxylic acid in ethanol.

-

Acid Catalyst: Add a strong acid catalyst, such as hydrogen chloride (often introduced as a gas or in a solution like ethanolic HCl).

-

Reflux: Heat the mixture to reflux for several hours to drive the equilibrium towards the ester product.

-

Workup and Isolation: After cooling, the product can be isolated by removing the excess alcohol and catalyst, often through evaporation and subsequent purification steps like recrystallization.

Causality Behind Experimental Choices: The alcohol (ethanol in this case) serves as both a reactant and the solvent, ensuring it is present in large excess to favor ester formation according to Le Chatelier's principle. The strong acid catalyst is essential to protonate the carboxylic acid's carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for attack by the alcohol. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

N-Acylation for Enhanced Stability and Activity

Further modification of the thiazolidine ring can be achieved through N-acylation. This involves reacting the secondary amine of the thiazolidine ring with an acylating agent, such as an acid anhydride or acyl chloride. [6]This modification can enhance the stability of the molecule and modulate its biological activity.

Experimental Protocol: N-Acetylation of Thiazolidine-4-carboxylic Acid [6]

-

Dissolution: Dissolve the thiazolidine-4-carboxylic acid in a suitable solvent.

-

Acylating Agent and Base: Add acetic anhydride as the acetylating agent and a base, such as triethylamine, to neutralize the acid byproduct.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete.

-

Isolation: The N-acetylated product can then be isolated through standard workup procedures, including extraction and purification by chromatography or recrystallization.

Causality Behind Experimental Choices: Acetic anhydride is a highly reactive and efficient acetylating agent. The use of a non-nucleophilic base like triethylamine is critical to scavenge the acetic acid formed during the reaction, preventing it from protonating the starting material and inhibiting the reaction.

Applications in Drug Development and Beyond

The versatility of the thiazolidine carboxylic acid ester scaffold has led to its exploration in numerous therapeutic areas.

Prodrugs for L-Cysteine Delivery

As previously discussed, the primary application of these esters is as prodrugs for L-cysteine. [2][3]This has significant implications for conditions associated with oxidative stress, where replenishing intracellular glutathione levels is beneficial. Glutathione, a major endogenous antioxidant, is synthesized from L-cysteine.

| Application | Therapeutic Rationale | Key Findings |

| Acetaminophen Toxicity | Replenishment of hepatic glutathione depleted by the toxic metabolite of acetaminophen. | 2-substituted thiazolidine-4(R)-carboxylic acids protected mice from lethal doses of acetaminophen. [2] |

| Radioprotection | Scavenging of free radicals generated by ionizing radiation. | Thiazolidine prodrugs of cysteine and its analogues have shown protective effects against radiation-induced cell death. [2] |

Diverse Biological Activities

Beyond their role as prodrugs, thiazolidine derivatives themselves exhibit a wide array of biological activities. [7]The specific activity is highly dependent on the substitutions at the C2 and N3 positions of the thiazolidine ring.

-

Anticancer: Certain 2-arylthiazolidine-4-carboxylic acid amides have demonstrated potent cytotoxic activity against prostate cancer cell lines. [7]* Antiviral: Thiazolidine-4-carboxylic acid derivatives have been investigated as inhibitors of influenza neuraminidase. [3]* Antimicrobial: The thiazolidine scaffold is a component of various compounds with antibacterial and antifungal properties.

Caption: Diverse applications of the thiazolidine core structure.

Future Directions and Conclusion

The journey of thiazolidine carboxylic acid esters from a laboratory curiosity to a versatile platform for drug development is a testament to the power of fundamental chemical synthesis and rational drug design. The ability to fine-tune the properties of these molecules through modifications at various positions on the thiazolidine ring continues to provide fertile ground for new discoveries. Future research will likely focus on the development of novel derivatives with enhanced target specificity and improved pharmacokinetic profiles. The exploration of these esters in targeted drug delivery systems, where cleavage is triggered by disease-specific enzymes or microenvironments, holds particular promise. This guide has provided a comprehensive overview of the discovery, history, and synthetic methodologies of thiazolidine carboxylic acid esters, equipping researchers with the knowledge to build upon this rich scientific heritage.

References

-

Nagai, U., & Tanaka, M. (1984). 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. Journal of Medicinal Chemistry, 27(5), 591-6. [Link]

-

Gududuru, V., et al. (2005). Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer. Journal of Medicinal Chemistry, 48(7), 2584-8. [Link]

-

O'Donnell, J. C., et al. (2021). Thiazolidinediones: An In-Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. ChemMedChem, 16(11), 1716-1735. [Link]

-

Naz, S., et al. (2023). Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration and Memory Impairment. ResearchGate. [Link]

-

Al-Omair, M. A., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Egyptian Journal of Chemistry, 65(4), 1-10. [Link]

- Ratner, S., & Clarke, H. T. (1937). The Action of Formaldehyde on Cysteine. Journal of the American Chemical Society, 59(1), 200-206.

-

Kallenberg, G. A. (1923). Berichte der deutschen chemischen Gesellschaft (A and B Series), 56(2), 315-322. (Referenced in O'Donnell et al., 2021) [Link]

-

Afarinkia, K., et al. (2025). 3-propyonyl-thiazoldine-4-carboxylic acid ethyl esters: a Family of Antiproliferative Thiazolidines. ResearchGate. [Link]

-

Rauf, A., et al. (2025). Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Sparatore, A., et al. (1991). Synthesis and NMR studies of thiazolidine-4-carboxylic acid derivatives containing a nitro ester function. Journal of Heterocyclic Chemistry, 28(5), 1221-1226. [Link]

- Cativiela, C., et al. (2009). Process for obtaining mixtures of 4-carboxy-1,3-thiazolidinium carboxylate and n-acyl-1,3-thiazolidin-4-carboxylic acid.

-

Khan, K. M., et al. (2014). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1269-1274. [Link]

-

Masterson, D. S. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

-

Kalia, J., & Raines, R. T. (2008). Fast and Stable N-Terminal Cysteine Modification through Thiazolidino Boronate Mediated Acyl Transfer. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]

-

Wikipedia. (n.d.). Thiazolidine. Wikipedia. [Link]

Sources

- 1. Monitoring the in Vitro Thiazolidine Ring Formation of Antioxidant Drug N-Acetyl-l-cysteine at Basic pH and Detection of Reaction Intermediates: A Raman Spectroscopic and Ab Initio Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. US3243346A - Thiazolidine-4-carboxylic acid and its esters in a hair compositions method - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of (R)-Ethyl Thiazolidine-4-Carboxylate Hydrochloride: A Technical Guide for Drug Development Professionals

Introduction: The Crucial Role of Solubility in Pharmaceutical Development